2-(2-Chloroprop-2-EN-1-YL)hexanal
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Overview
Description
2-(2-Chloroprop-2-en-1-yl)hexanal is an organic compound characterized by the presence of a chlorinated propenyl group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-en-1-yl)hexanal typically involves the reaction of 2,3-dichloropropene with thiourea to form (2-Chloroprop-2-en-1-yl)isothiouronium chloride. This intermediate is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product . The reaction conditions are mild, and the yields can be as high as 93% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)hexanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, alkali, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal side reactions .
Major Products Formed
The major products formed from the reactions of this compound include allenyl sulfones, acetonyl sulfones, and various substituted derivatives .
Scientific Research Applications
2-(2-Chloroprop-2-en-1-yl)hexanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)hexanal involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, leading to various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- Bis(2-chloroprop-2-en-1-yl)sulfide
Uniqueness
2-(2-Chloroprop-2-en-1-yl)hexanal is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and make it suitable for diverse applications in research and industry .
Properties
CAS No. |
54814-08-3 |
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Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)hexanal |
InChI |
InChI=1S/C9H15ClO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3 |
InChI Key |
ROQZRZGUIDEKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=C)Cl)C=O |
Origin of Product |
United States |
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